- Process for the preparation of benzotriazole via diazotization of o-phenylenediamine, United States, , ,
Cas no 95-14-7 (1H-Benzotriazole)
1H-Benzotriazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzo[d][1,2,3]triazole
- T406
- BTA
- 1,2,3-benzotriazole
- Benzotraizole
- Benzotriazole
- T406 petroleum additive
- 1,2,3-Benzotrialole (BTA)
- 1H-Benzotriazole (BTA)
- 1,2,3-1H-benzotriazole
- 1,2,3-Benzotriazole (electronic grade)
- 1H-1,2,3-Benzotriazole
- 1H-Benzotriazole
- TTA
- 1, 2, 3 BENZOTRIAZOLE
- 1,2,3 BENZOTRIAZOLE (BTA)
- 1,2,3-BENZOTRIAZOL ZUR SYNTHESE
- 1,2,3-Benzotriazole BTA
- 1,2,3-BENZOTRIAZOLE,1H-BENZO[D][1,2,3]TRIAZOLE
- 1H-BENZOTRIAZOLE FOR SYNTHESIS
- BENZOTRIAZOLE PHOTOGRADE
- BLS 1326
- HETEROCYLIC NITROGEN
- RusMin R
- Seetec BT
- T706
- U-6233
- Azimidobenzene
- Benzotriazole (BTA)
- 湖北苯骈三氮唑生产厂家行情价格
- 2H-Benzotriazole
- Benztriazole
- Aziminobenzene
- Benzisotriazole
- Benzene azimide
- 2,3-Diazaindole
- Cobratec #99
- 1H-Benzotriazol
- 1,2-Aminoazophenylene
- Cobratec 99
- 1,2,3-Triazaindene
- 1,2,3-Triaza-1H-indene
- 1,2,-Aminozophenylene
- Benzotriazole (VAN)
- 2H-benzo[d][1,2,3]triazole
- 1,2
- 1,2,3-benzotriazole-1h-benzotriazole
- 1,2,3-Benztriazole
- BenzotrichlorideForSynthesis
- Benzotriazole,99%
- 1H-Benzotriazole, 99+%
- 1H-Benzo[d]-1,2,3-triazole
- Ascotoran L
- B 0094
- Benzotriazole R
- BT 120
- BT 120 (lubricant additive)
- BT 120SG
- C.V.I. Liquid
- Cobratec 35G
- CVI
- D 32-108
- Entek
- Fujilite BT 20NM
- HC 3490
- HY 2
- Irgamet BTZ
- Irgastab I 489
- ISK 3
- Kemitec BT-P
- Kemitec TT
- LT 02
- M 318
- Miracle HP 16
- NSC 3058
- Preventol BZT
- RC 8239
- Seetec BT-R
- T 706
- TH-BTA
- Verzone Crystal
- Verzone Crystal 120
- Wintrol B-FG
- Azimidobenzene,98%
-
- MDL: MFCD00005699
- Inchi: 1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)
- InChI Key: QRUDEWIWKLJBPS-UHFFFAOYSA-N
- SMILES: N1NC2C(=CC=CC=2)N=1
- BRN: 112133
Computed Properties
- Exact Mass: 119.04800
- Monoisotopic Mass: 119.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 92.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1
- Topological Polar Surface Area: 41.6
Experimental Properties
- Color/Form: White to light brown needle like crystals. Odourless. Oxidize in air and turn red gradually. It can explode when distilled in vacuum.
- Density: 1.36
- Melting Point: 97-99 °C (lit.)
- Boiling Point: 204ºC(15MMHG)
- Flash Point: Fahrenheit: 338 ° f
Celsius: 170 ° c - Refractive Index: 1.5589 (estimate)
- PH: 6.0-7.0 (100g/l, H2O, 20℃)suspension
- Solubility: 19g/l
- Water Partition Coefficient: 25G/LINWATER(20ºC)
- Stability/Shelf Life: Stable, but may be light sensitive. Incompatible with strong oxidizing agents, heavy metals.
- PSA: 41.57000
- LogP: 0.95790
- Merck: 1108
- Vapor Pressure: 0.04 mmHg ( 20 °C)
- pka: 1.6(at 20℃)
- λmax: 279(THF)(lit.)
- Solubility: Soluble in ethanol, benzene, toluene, chloroform and dimethylformamide, slightly soluble in cold water. Insoluble in petroleum solvents.
- Sensitiveness: Sensitive to light
1H-Benzotriazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H312,H319,H412
- Warning Statement: P273,P280,P305+P351+P338
- Hazardous Material transportation number:2811
- WGK Germany:1
- Hazard Category Code: 20/22-36-52/53
- Safety Instruction: S26-S36/37-S61-S45-S36/37/39-S28A
- RTECS:DM1225000
-
Hazardous Material Identification:
- Risk Phrases:R11; R20/21/22; R36/37/38; R5
- TSCA:Yes
- Storage Condition:Store at room temperature
1H-Benzotriazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Benzotriazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM158391-1000g |
1H-1,2,3-Benzotriazole |
95-14-7 | 98% | 1000g |
$153 | 2021-06-08 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BB0351-100g |
1H-Benzotriazole |
95-14-7 | ≥99% | 100g |
¥50元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BB0351-25g |
1H-Benzotriazole |
95-14-7 | ≥99% | 25g |
¥30元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BB0351-500g |
1H-Benzotriazole |
95-14-7 | ≥99% | 500g |
¥180元 | 2023-09-15 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H58891-100g |
1H-Benzotriazole |
95-14-7 | 99% | 100g |
¥40 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H58891-500g |
1H-Benzotriazole |
95-14-7 | 99% | 500g |
¥80 | 2023-09-19 | |
| Fluorochem | BR1010C-1kg |
Benzotriazole Needle Crystal |
95-14-7 | 99.8% | 1kg |
£80.00 | 2022-02-28 | |
| Fluorochem | BR1010-250g |
Benzotriazole fine powder |
95-14-7 | 99.8% | 250g |
£20.00 | 2022-02-28 | |
| Fluorochem | BR1010-1kg |
Benzotriazole fine powder |
95-14-7 | 99.8% | 1kg |
£42.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B101003-2.5kg |
1H-Benzotriazole |
95-14-7 | 97% | 2.5kg |
¥276.90 | 2023-09-04 |
1H-Benzotriazole Production Method
Production Method 1
1.2 Solvents: Water ; 7 h, rt
Production Method 2
- Microwave-assisted solid phase diazotation: a method for the environmentally benign synthesis of benzotriazoles, Green Chemistry, 2017, 19(11), 2515-2519
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 6, 60 - 70 °C
- Recycling method of benzotriazole synthesis solution acidized tail gas, China, , ,
Production Method 4
Production Method 5
- Heat-resistant energetic materials deriving from benzopyridotetraazapentalene: Halogen bonding effects on outcome of crystal structure, thermal stability and sensitivity, Propellants, 2021, 46(4), 593-599
Production Method 6
- Preparation of 1H-benzotriazole by continuous post-treatment of 1H-benzotriazole synthetic solution, World Intellectual Property Organization, , ,
Production Method 7
- Method for preparation of benzotriazole compound, China, , ,
Production Method 8
- Boiling water-catalyzed neutral and selective N-Boc deprotection, Chemical Communications (Cambridge, 2009, (34), 5144-5146
Production Method 9
1.2 Solvents: Water ; 15 min, 0 °C
1.3 Reagents: Hydrochloric acid ; 0 °C; 20 min, 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.5 Catalysts: Sodium acetate ; 5 - 10 min, 0 °C; 1 h, 0 °C
- One-pot facile synthesis of exclusive N1-alkyl benzotriazoles through intramolecular cyclization, Organic Chemistry: An Indian Journal, 2016, 12(5), 1-8
Production Method 10
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 6
- Process for the purification of aryltriazoles by conversion to an acid salt, United States, , ,
Production Method 11
- Rapid microwave-enhanced, solventless desilylation on potassium fluoride doped alumina, ARKIVOC (Gainesville, 2001, (4), 5-11
Production Method 12
1H-Benzotriazole Raw materials
- 1-[(4-methylphenyl)sulfonyl]-1h-benzotriazole
- N-Boc-Benzotriazole
- 1-(Trimethylsilyl)-1H-benzotriazole
1H-Benzotriazole Preparation Products
1H-Benzotriazole Suppliers
1H-Benzotriazole Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 1H-Benzotriazole
95-14-7 and 1H-Benzotriazole in Pharmaceutical Applications
The chemical compound with CAS number 95-14-7, commonly known as 1H-Benzotriazole, plays a pivotal role in the pharmaceutical and biochemical industries. This heterocyclic compound is renowned for its corrosion inhibition properties, but its applications extend far beyond industrial uses. In recent years, researchers have explored its potential in drug development, particularly as a pharmacophore in designing novel therapeutics. The unique structure of 1H-Benzotriazole allows it to interact with biological targets, making it a valuable scaffold in anticancer and antiviral drug discovery. Studies have shown that derivatives of 1H-Benzotriazole exhibit promising bioactivity, including enzyme inhibition and modulation of cellular pathways, which are critical in treating diseases like cancer and viral infections.
1H-Benzotriazole Derivatives in Anticancer Research
The exploration of 1H-Benzotriazole derivatives in anticancer research has gained significant traction due to their ability to target key oncogenic pathways. Researchers have synthesized various derivatives by modifying the benzotriazole core, enhancing their selective cytotoxicity against cancer cells while minimizing effects on healthy tissues. For instance, certain derivatives have demonstrated potent inhibition of topoisomerase enzymes, which are crucial for DNA replication in rapidly dividing cancer cells. Additionally, 95-14-7-based compounds have shown promise in overcoming drug resistance, a major challenge in oncology. These findings highlight the potential of 1H-Benzotriazole as a versatile building block for next-generation anticancer agents, aligning with the growing demand for targeted therapies in precision medicine.
Role of 95-14-7 in Antiviral Drug Development
In the wake of global health crises, the search for effective antiviral compounds has intensified, and 1H-Benzotriazole (95-14-7) has emerged as a key player. Its derivatives have exhibited broad-spectrum antiviral activity, particularly against RNA viruses, by interfering with viral replication mechanisms. For example, some benzotriazole-based compounds have been shown to inhibit viral polymerases, essential for viral genome synthesis. This mechanism is particularly relevant in the development of treatments for emerging infectious diseases, such as those caused by coronaviruses. The adaptability of the 1H-Benzotriazole scaffold allows for rapid structure-activity relationship (SAR) optimization, enabling researchers to tailor compounds for specific viral targets. This versatility makes it a valuable tool in the fight against pandemic threats and endemic viral infections.
1H-Benzotriazole as a Corrosion Inhibitor in Biomedical Devices
Beyond its pharmacological applications, 1H-Benzotriazole (95-14-7) is widely used as a corrosion inhibitor in biomedical devices, such as implants and surgical instruments. Its ability to form protective films on metal surfaces prevents oxidative degradation, ensuring the longevity and safety of medical equipment. This property is particularly critical in orthopedic implants, where metal corrosion can lead to inflammatory responses and device failure. Recent advancements have focused on incorporating 1H-Benzotriazole into biocompatible coatings, which not only enhance corrosion resistance but also reduce the risk of adverse immune reactions. As the demand for durable and safe biomedical devices grows, the role of 1H-Benzotriazole in this field continues to expand, bridging the gap between materials science and healthcare.
Future Prospects of 95-14-7 and 1H-Benzotriazole in Biomedicine
The future of 95-14-7 (1H-Benzotriazole) in biomedicine looks promising, with ongoing research uncovering new applications and refining existing ones. Innovations in computational chemistry and high-throughput screening are accelerating the discovery of benzotriazole-based drugs with improved efficacy and safety profiles. Additionally, the integration of nanotechnology is opening doors for targeted drug delivery systems utilizing 1H-Benzotriazole derivatives. As the pharmaceutical industry shifts toward personalized medicine, the versatility of this compound will likely play a central role in developing tailored therapies. With its multifaceted applications—from drug discovery to biomedical engineering—1H-Benzotriazole is poised to remain a cornerstone of innovation in the chemical, biological, and medical sciences.
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